![molecular formula C11H14N2O B7514717 2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide](/img/structure/B7514717.png)
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide
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Overview
Description
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a cyclopropane-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and division, leading to the suppression of tumor growth. It may also act by disrupting the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. Additionally, it has been found to inhibit the growth of bacterial and fungal cells, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide in lab experiments include its potent antitumor, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. However, its highly reactive nature and challenging synthesis method may limit its use in lab experiments.
Future Directions
There are several future directions for the research of 2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide. These include further studies on its mechanism of action, identification of its molecular targets, and optimization of its synthesis method. Additionally, research can be focused on the development of new drug candidates based on this compound, as well as the evaluation of its potential toxicity and side effects.
Conclusion:
In conclusion, 2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide is a promising compound with potential applications in medicinal chemistry. Its potent antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and identify its molecular targets.
Synthesis Methods
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide can be synthesized using various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with pyridine-4-methanamine. Other methods involve the reaction of 2-methylcyclopropanecarboxylic acid with pyridine-4-carbaldehyde, followed by reduction and subsequent reaction with ammonia. The synthesis of this compound is challenging due to the highly reactive nature of cyclopropane, which requires careful handling and control of reaction conditions.
Scientific Research Applications
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-6-10(8)11(14)13-7-9-2-4-12-5-3-9/h2-5,8,10H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRJDNAAHKGRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide |
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